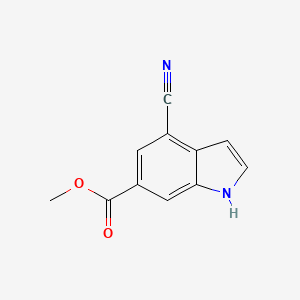

![molecular formula C8H4ClN3 B1360867 6-氯-1H-吡咯并[2,3-b]吡啶-4-碳腈 CAS No. 1000340-76-0](/img/structure/B1360867.png)

6-氯-1H-吡咯并[2,3-b]吡啶-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-1H-pyrrolo[2,3-b]pyridine is used in the preparation of heterocyclic compounds for the treatment of cancer . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine involves the use of heterocyclic building blocks . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

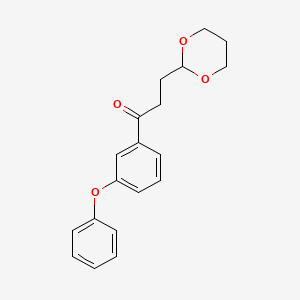

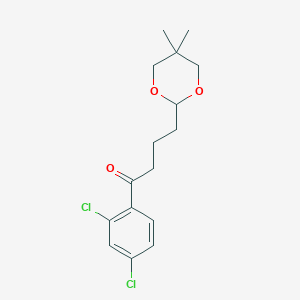

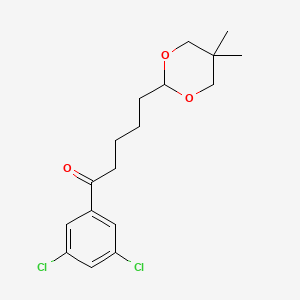

The molecular structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 6-position . The ligand binding pocket of JAK3 is known to be comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues .Chemical Reactions Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridine has shown potential inhibitory activity toward JAKs (JAK3, JAK1, and JAK2) . It has also been used as a starting material in a recent synthesis of azaserotonin .Physical And Chemical Properties Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridine is a solid compound with a molecular weight of 152.58 . Its empirical formula is C7H5ClN2 .科学研究应用

合成衍生物和支架

6-氯-1H-吡咯并[2,3-b]吡啶-4-碳腈是合成各种化学上重要衍生物的关键构建块。例如,它允许创建4-取代的7-吡啶衍生物,正如Figueroa‐Pérez等人在他们使用简单亲核取代方法合成这些衍生物的工作中所展示的那样(Figueroa‐Pérez等人,2006)。同样,Abdel-Mohsen和Geies(2008)展示了它在合成一系列吡咯并[2,3-b]吡啶和吡啶并[2′,3′:5,4]吡咯并[2,3-d]嘧啶系统方面的多功能性,其中一些具有作为抗菌剂的潜力(Abdel-Mohsen & Geies, 2008)。

生物活性化合物

该化合物还在合成具有生物活性的吡咯并[2,3-b]吡啶支架方面发挥着重要作用。Sroor(2019)制备并表征了显示潜在生物活性的新衍生物(Sroor, 2019)。此外,Kayukov等人(2020)讨论了6-卤代吡啶-3,5-二碳腈与醇的碱催化反应,导致吡咯环融合和各种具有生物学相关性的化合物的形成(Kayukov et al., 2020)。

光学和电子性质

衍生物的光学和电子性质是另一个研究领域。Zedan、El-Taweel和El-Menyawy(2020)报告了吡啶衍生物的结构、光学和二极管特性,探索它们在电子应用中的潜力(Zedan et al., 2020)。

材料科学和缓蚀

此外,其衍生物已在材料科学领域得到探索。Dandia、Gupta、Singh和Quraishi(2013)利用超声辐射合成了吡唑吡啶衍生物,并评估了它们作为在酸性条件下对轻钢的缓蚀剂的有效性(Dandia et al., 2013)。

作用机制

Target of Action

The primary targets of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, preventing their dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway, which plays a crucial role in various types of tumors . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, the inhibition of this pathway by 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can potentially suppress tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

安全和危害

未来方向

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . Compound 4h, a derivative of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells . This suggests that 4h could be an appealing lead compound beneficial to subsequent optimization .

属性

IUPAC Name |

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWATZWPHOVBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646911 |

Source

|

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000340-76-0 |

Source

|

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

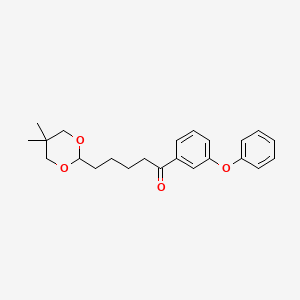

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)

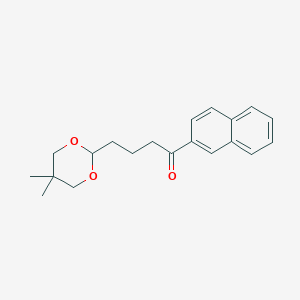

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)